[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5-cyclopentyl-1-propan-2-yltriazol-4-yl)methanamine . This nomenclature follows the hierarchical prioritization of functional groups and substituents on the triazole ring. The parent structure is the 1H-1,2,3-triazole ring, with numbering starting at the nitrogen atom bonded to the isopropyl group (position 1). The cyclopentyl substituent occupies position 5, while the methanamine group (-CH2NH2) is attached to position 4. The propan-2-yl group (isopropyl) at position 1 is treated as a substituent rather than part of the parent heterocycle.
The systematic identification process involves:
- Ring identification : Recognition of the 1H-1,2,3-triazole core.
- Substituent prioritization : Assignment of locants based on the lowest possible numbering sequence, with the isopropyl group at position 1 receiving priority over the cyclopentyl group at position 5.
- Functional group suffix : The -methanamine suffix denotes the primary amine group at position 4.
The molecular formula C11H20N4 confirms the presence of 11 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms, consistent with the substituent arrangement.
Molecular Architecture: Triazole Core and Cyclopentyl/Isopropyl Substituents
The compound’s structure features a 1H-1,2,3-triazole ring system with three distinct substituents:
- Position 1 : Propan-2-yl group (isopropyl: -CH(CH3)2)
- Position 4 : Methanamine group (-CH2NH2)
- Position 5 : Cyclopentyl group (-C5H9)
The SMILES notation CC(C)N1C(=C(N=N1)CN)C2CCCC2 explicitly defines the connectivity:
- CC(C)N1 : The isopropyl group (CC(C)) bonds to the triazole’s nitrogen at position 1.
- C(=C(N=N1)CN) : The methanamine group (-CH2NH2) attaches to the carbon at position 4.
- C2CCCC2 : The cyclopentyl ring connects to position 5.
Key structural features include:
- Triazole ring aromaticity : The 1H-1,2,3-triazole core maintains aromaticity through delocalized π-electrons across the N1-N2-N3 system.
- Substituent steric effects : The bulky cyclopentyl and isopropyl groups create a sterically congested environment around positions 1 and 5, potentially influencing reactivity.
- Amine group orientation : The -CH2NH2 group at position 4 adopts a conformation perpendicular to the triazole plane to minimize steric clashes.
A computational 3D model (PubChem CID 105462401) shows the cyclopentyl ring in a pseudo-chair conformation, while the isopropyl group projects away from the triazole plane.
Stereochemical Considerations in Triazole Core Configuration
The triazole core itself does not exhibit inherent chirality due to its planar, aromatic structure. However, stereochemical analysis must address two potential sources of isomerism:
- Substituent-induced chirality : The methanamine group at position 4 could theoretically create a chiral center if the carbon bonded to the amine group has four distinct substituents. However, in this compound, the -CH2NH2 group is bonded to two hydrogen atoms, a triazole ring carbon, and a methylene group, preventing chirality at this position.
- Cyclopentyl ring puckering : While the cyclopentyl group can adopt multiple conformations (e.g., envelope, half-chair), these represent conformational isomers rather than stereoisomers and interconvert rapidly at room temperature.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(5-cyclopentyl-1-propan-2-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-8(2)15-11(9-5-3-4-6-9)10(7-12)13-14-15/h8-9H,3-7,12H2,1-2H3 |
InChI Key |
UXDNJWKABZGKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)CN)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 1,2,3-triazole ring is typically synthesized via the Huisgen 1,3-dipolar cycloaddition, most efficiently catalyzed by copper(I) species (CuAAC). This method provides regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which is crucial for obtaining the desired substitution pattern on the triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Terminal alkynes bearing the isopropyl substituent react with azides derived from cyclopentyl precursors or vice versa. The reaction is often performed in aqueous or mixed solvent systems with low catalyst loading (around 0.5 to 1 mol % Cu(I)) under mild heating or ultrasonic irradiation to enhance reaction rates and yields. Ultrasonic irradiation at 60 °C for 30 minutes has been demonstrated to afford high yields of 1,4-disubstituted triazoles with excellent atom economy and broad substrate scope.Catalyst Preparation:
The Cu(I) catalyst can be prepared in situ or isolated as complexes such as CuIL (copper(I) complex with triphenylphosphine ligands), which are stable and effective in promoting the cycloaddition under mild conditions.
Introduction of the Methanamine Group
The methanamine substituent at the 4-position of the triazole ring is introduced typically by nucleophilic substitution or reductive amination methods:
Aminomethylation of the Triazole Core:
One approach involves the reaction of a triazolylmethyl halide intermediate with ammonia or primary amines to install the methanamine group. Alternatively, protected aminomethyl derivatives can be deprotected post-cyclization to yield the free amine.Use of Aminomethyl Precursors:
Methanamine groups can be introduced using (4-(aminomethyl)phenyl) or related amines in coupling reactions with chlorinated heterocycles or via nucleophilic substitution on activated triazolylmethyl intermediates.
Installation of Cyclopentyl and Isopropyl Substituents
Cyclopentyl Group:
The cyclopentyl substituent is introduced either through the azide component or as a substituent on the alkyne partner in the CuAAC reaction. Cyclopentyl azides or cyclopentyl-substituted alkynes are synthesized from corresponding cyclopentyl precursors via halogenation and azidation or alkyne formation reactions.Isopropyl Group:
The isopropyl substituent is typically incorporated on the nitrogen at the 1-position of the triazole ring. This can be achieved by using isopropyl-substituted alkynes or amines in the cycloaddition or subsequent functionalization steps.
Cross-Coupling and Functional Group Transformations
In some synthetic routes, Suzuki-Miyaura cross-coupling reactions are employed to attach aryl or heteroaryl groups to the triazole or pyrimidine scaffolds, which can be analogously applied for the installation of the isopropyl or cyclopentyl groups if introduced as boronic acid derivatives or halides.
- Suzuki Coupling:
This palladium-catalyzed reaction is conducted typically in microwave reactors at 150 °C for 30 minutes or under sealed tube conditions at 100 °C for 24 hours, using Pd(PPh3)4 or silica-bound palladium catalysts to minimize metal contamination.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | CuAAC Cycloaddition | Terminal alkyne (isopropyl-substituted), azide (cyclopentyl), Cu(I) catalyst, ultrasonic irradiation, 60 °C, 30 min | Regioselective 1,4-disubstituted 1,2,3-triazole formation |
| 2 | Aminomethylation | Triazolylmethyl halide or protected aminomethyl derivative, ammonia or primary amine | Introduction of methanamine substituent |
| 3 | Cross-Coupling (if applicable) | Aryl/heteroaryl boronic acids, Pd catalyst, microwave or sealed tube heating | Installation of aryl/isopropyl substituents |
| 4 | Deprotection/Functional Group Adjustments | Hydrazine or other reagents for deprotection | Free amine generation, purification |
Research Findings and Optimization
Catalyst Efficiency:
Low catalyst loading (0.5–1 mol %) of Cu(I) complexes has been shown to be sufficient for high yields, improving sustainability and cost-effectiveness.Reaction Medium:
Water or aqueous mixtures are preferred for green chemistry considerations, enhancing atom economy and simplifying product isolation.Ultrasonic Irradiation:
Use of ultrasound accelerates the reaction and improves yields compared to conventional heating.Purification:
Flash chromatography on silica gel with appropriate eluents (e.g., dichloromethane/methanol mixtures) is effective for isolating pure triazole derivatives.Alternative Routes:
Some syntheses utilize nucleophilic aromatic substitution on chlorinated heterocycles followed by cross-coupling to diversify substituents on the triazole scaffold.
Chemical Reactions Analysis
Types of Reactions
[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. Specifically, compounds similar to [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine have shown effectiveness against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 µM. This suggests that the compound could be developed into a potent antibacterial agent, particularly against resistant strains .
Pharmacological Studies
The compound's structure allows it to act as a building block for the synthesis of more complex molecules with potential pharmacological activities. The presence of the triazole moiety is particularly noteworthy as it is associated with various biological activities, including antifungal and anticancer properties .
Synthesis of Molecular Hybrids
The synthesis techniques employed for this compound can facilitate the creation of molecular hybrids that combine different pharmacophores. This approach has been used to develop compounds that exhibit enhanced biological activities compared to their individual components .
Case Study 1: Antistaphylococcal Activity
In a study focusing on the antibacterial activity of triazole-based compounds, this compound was included in a series of synthesized compounds tested against Staphylococcus aureus . The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin. This highlights the potential for developing new antibacterial agents from this compound class .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications to the cyclopentyl group and the introduction of electron-donating substituents significantly enhance antibacterial activity. The study concluded that optimizing these structural features could lead to more effective antibacterial agents derived from this compound .
Data Table: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µM) | MBC (µM) | Bactericidal Activity |
|---|---|---|---|
| 5-Cyclopentyl... | 10.1 | 20.2 | Yes |
| Ciprofloxacin | 4.7 | 9.6 | Yes |
| Other Derivative | Varies | Varies | Yes/No |
Mechanism of Action
The mechanism of action of [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects :
- Cyclopentyl vs. Methyl/Pyridyl : The cyclopentyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl) or aromatic groups (e.g., pyridyl). This may enhance membrane permeability in bioactive compounds .
- Methoxymethyl vs. Trifluoromethyl : Methoxymethyl introduces polarity (pKa ~6.83), while trifluoromethyl (CF₃) enhances electronegativity and stability, as seen in agrochemical derivatives .
- Synthetic Accessibility : Smaller analogs (e.g., 5-methyl derivative) are simpler to synthesize, whereas cyclopentyl and pyridyl variants require advanced functionalization .
Catalytic and Coordination Chemistry
Triazole derivatives, such as those linked to bis(2-picolyl)amine ligands, demonstrate utility in catalysis due to their nitrogen-rich frameworks. The target compound’s cyclopentyl group may sterically modulate metal coordination, though direct evidence is lacking .
Agrochemical Potential
Compounds with trifluoromethyl groups (e.g., from ) are prevalent in pesticides (e.g., metconazole, triticonazole). The target compound’s lipophilicity could similarly enhance bioactivity in agrochemicals .
Structural Characterization
Programs like SHELXL are widely used for crystallographic refinement of triazole derivatives, suggesting that the target compound’s structure could be resolved using these tools .
Biological Activity
[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine is a novel compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its unique structure, which includes a cyclopentyl group and a propan-2-yl substituent, contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is CHN, with a molecular weight of 222.33 g/mol. The compound exhibits interesting interactions due to its structural components, which enhance its biological activity compared to other triazole derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 0.78 | Triggers cell cycle arrest |
| HCT-116 (Colon Cancer) | 0.19 | Inhibits proliferation in a dose-dependent manner |
The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Other Biological Activities
In addition to its anticancer effects, this compound has shown potential in other biological areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies indicate that the compound can bind effectively to various receptors and enzymes involved in cancer progression.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on MCF-7 Cells : A flow cytometry assay revealed that treatment with this compound resulted in increased caspase 3/7 activity, indicating apoptosis induction.
"The presence of cyclopentyl and propan-2-yl groups enhances the binding affinity and selectivity towards cancer cells" .
- Comparative Analysis with Doxorubicin : In comparative studies with doxorubicin, this compound demonstrated superior cytotoxicity against several cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
